trans-9,10-Epoxystearic acid methyl ester

CAS No.:

Cat. No.: VC13344866

Molecular Formula: C19H36O3

Molecular Weight: 312.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C19H36O3 |

|---|---|

| Molecular Weight | 312.5 g/mol |

| IUPAC Name | methyl 8-[(2S,3S)-3-octyloxiran-2-yl]octanoate |

| Standard InChI | InChI=1S/C19H36O3/c1-3-4-5-6-8-11-14-17-18(22-17)15-12-9-7-10-13-16-19(20)21-2/h17-18H,3-16H2,1-2H3/t17-,18-/m0/s1 |

| Standard InChI Key | CAMHHLOGFDZBBG-ROUUACIJSA-N |

| Isomeric SMILES | CCCCCCCC[C@H]1[C@@H](O1)CCCCCCCC(=O)OC |

| SMILES | CCCCCCCCC1C(O1)CCCCCCCC(=O)OC |

| Canonical SMILES | CCCCCCCCC1C(O1)CCCCCCCC(=O)OC |

Introduction

Chemical Structure and Physical Properties

The molecular formula of trans-9,10-epoxystearic acid methyl ester is C₁₉H₃₆O₃, with a molecular weight of 312.49 g/mol. The trans configuration of the epoxide group distinguishes it from its cis counterpart, influencing its reactivity and physical properties. Key physical parameters include:

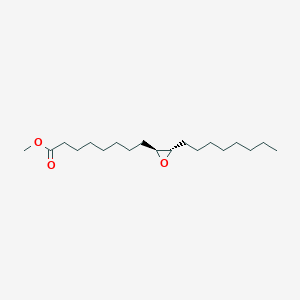

The compound’s structure (Figure 1) includes a methyl ester group at C-1 and a trans-configured epoxide ring between C-9 and C-10. The InChIKey CAMHHLOGFDZBBG-HCAOVKSPNA-N confirms its stereochemistry .

Synthesis and Reactivity

Epoxidation of Unsaturated Precursors

trans-9,10-Epoxystearic acid methyl ester is synthesized via the epoxidation of methyl oleate (methyl cis-9-octadecenoate) using peracids such as meta-chloroperbenzoic acid (mCPBA). The reaction proceeds via electrophilic addition, retaining the trans configuration of the starting material .

Key Reaction:

Stereochemical Considerations

The trans geometry arises from the stereospecificity of the epoxidation process. Studies on plant and mammalian epoxide hydrolases (EHs) reveal that soybean EH exhibits high enantioselectivity for the 9R,10S configuration, producing threo-9R,10R-dihydroxystearic acid upon hydrolysis .

Applications in Research and Industry

Synthetic Intermediate

-

Fluorinated Fatty Acids: Used to prepare (±)-erythro- and (±)-threo-9,10-difluorostearic acids .

-

Polymer Chemistry: Reacts with nucleophiles (amines, alcohols) to form cross-linked polymers, valuable in material science .

Biological Studies

-

Lipid Epoxide Pathways: Serves as a model compound to study oxidative stress mechanisms and lipid peroxidation .

-

Enzyme Substrate: Utilized to probe the active sites of epoxide hydrolases, revealing stereochemical preferences in hydrolysis .

Analytical Characterization

Chromatographic Behavior

-

Thin-Layer Chromatography (TLC): Separates cis/trans epoxides on silica gel, with trans isomers showing higher mobility due to reduced polarity .

-

Gas-Liquid Chromatography (GLC): Retention times correlate with equivalent chain length (ECL), aiding in structural identification .

Spectroscopic Data

-

NMR (220 MHz): Distinct splitting patterns for epoxide protons (δ 3.0–3.5 ppm) and ester methyl group (δ 3.6 ppm). Long-range deshielding effects from the ester and epoxide groups are observed .

-

Mass Spectrometry: Fragmentation patterns (e.g., m/z 236.2 and 192.2) confirm epoxide positioning. Derivatization with trimethylsilyl (TMS) groups enhances detection .

Biological and Enzymatic Interactions

Epoxide Hydrolase Specificity

Plant EHs, such as those from maize and soybean, exhibit divergent enantioselectivity:

-

Soybean EH: Converts racemic cis-9,10-epoxystearic acid to a single chiral diol (threo-9R,10R-dihydroxystearic acid) .

-

Mammalian EHs: Show broader substrate tolerance but lower stereochemical resolution .

Metabolic Pathways

In Pseudomonas species, trans-9,10-epoxystearic acid is hydrated to dihydroxy derivatives, highlighting its role in microbial lipid metabolism .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume